![molecular formula C19H15NO4S B2838992 Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate CAS No. 900018-84-0](/img/structure/B2838992.png)
Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C19H15NO4S . It is also known as “methyl 3-(2-benzamidophenoxy)thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-(benzoylamino)phenoxy]-, methyl ester" .
Molecular Structure Analysis
The molecular weight of “this compound” is 353.39 . The structure contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a phenoxy group and a benzoylamino group attached to the thiophene ring .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing novel compounds with specific structural features, including thiophene-benzothiazole derivatives, to explore their chemical and physical properties. For instance, Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, analyzing their molecular structures, intramolecular hydrogen bonding, and solvent effects on UV–Vis absorption through DFT studies. This research provides insight into the synthesis processes and characterization of similar compounds (Ermiş & Durmuş, 2020).
Applications in Heterocyclic Chemistry
Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate serves as a precursor for the synthesis of various heterocyclic systems, which are crucial in the development of pharmaceuticals and organic materials. Pizzioli et al. (1998) demonstrated the versatility of similar compounds in synthesizing polysubstituted heterocyclic systems, such as pyrroles and pyrazoles, indicating the potential of this compound in generating complex organic molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Material Science and Polymer Chemistry
The compound and its derivatives are explored for their applications in material science, particularly in the synthesis of polymers and organic electronics. Park et al. (2017) synthesized a wide-bandgap polymer utilizing a methyl thiophene carboxylate derivative, highlighting its use in non-fullerene polymer solar cells, showcasing the compound's relevance in the development of eco-friendly, high-performance solar energy materials (Park et al., 2017).
Biological Studies and Antioxidant Activity
This compound derivatives have been investigated for their biological activities, including their role as enzyme inhibitors and their antioxidant properties. Studies like those by Zhang et al. (2018) explore the interaction of phenolic acids and derivatives with human serum albumin, shedding light on structure-affinity relationships and effects on antioxidant activity. This indicates the potential biomedical applications of such compounds, including their interaction with proteins and implications for drug design and therapeutic uses (Zhang et al., 2018).
Orientations Futures
The future directions for research on “Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activity. Thiophene derivatives are of interest in medicinal chemistry due to their diverse biological effects .
Propriétés
IUPAC Name |
methyl 3-(2-benzamidophenoxy)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-10-6-5-9-14(15)20-18(21)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVESDTMIMJQQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
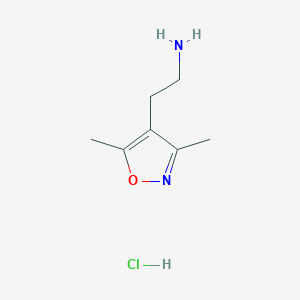

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

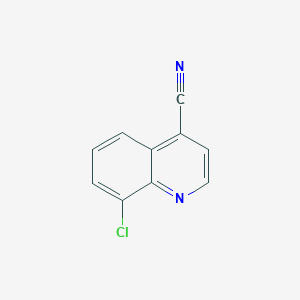
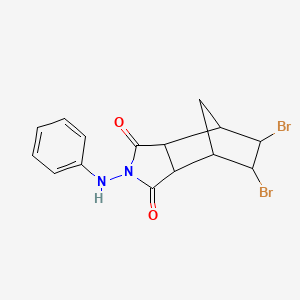

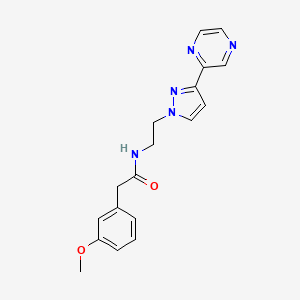
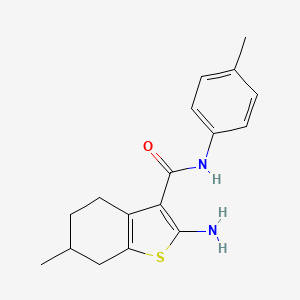


![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)


